Ester benzilique de pseudo-tropine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

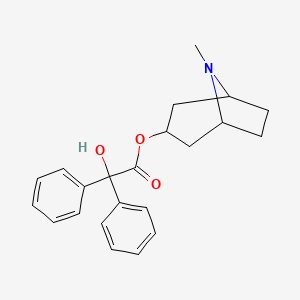

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-23-18-12-13-19(23)15-20(14-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20,25H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVZGWNHSCGMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968205 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74051-39-1, 53484-68-7 | |

| Record name | 1-alpha-H,5-alpha-H-Tropan-3-beta-ol, benzilate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ester benzilique de pseudo-tropine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC130062 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Pseudo Tropine Alkaloid Investigations

The investigation of tropane (B1204802) alkaloids dates back to the 19th century with the isolation of atropine (B194438) in 1832 and 1833. nih.gov These naturally occurring compounds, primarily found in plants of the Solanaceae family, are characterized by their distinctive bicyclic tropane ring system. nih.govontosight.ai Tropane alkaloids can be broadly categorized into esters of 3α-tropanol (tropine) and, less commonly, 3β-tropanol (pseudotropine). nih.gov

Pseudotropine itself is an isomer of tropine (B42219) and is found in the Coca plant alongside other alkaloids. wikipedia.org The stereochemistry of tropine and pseudotropine was a subject of investigation, with their configurations being established over time through various chemical studies. acs.org While much of the early focus was on tropine-based alkaloids like atropine and cocaine due to their pronounced physiological effects, research eventually expanded to include pseudotropine derivatives. nih.govacs.org The development of synthetic methods, such as those involving nitrone-based cycloadditions, provided access to pseudotropine and its derivatives, facilitating further study. kfupm.edu.sa More recent research has delved into the biosynthesis of pseudotropine-dependent alkaloids, identifying specific enzymes and pathways involved in their formation in plants like Atropa belladonna. nih.gov

Synthetic Methodologies and Chemical Derivatization of Ester Benzilique De Pseudo Tropine

Physical and Chemical Properties

Detailed experimental data for the physical properties of pseudotropine benzyl (B1604629) ester are not widely available in published literature. However, properties of related compounds, such as the hydrochloride salt of the endo-isomer of a similar tropane (B1204802) benzilate, have been reported with a melting point of 244°C. researchgate.net For a demethylated analogue, 8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate, the predicted XlogP3 value, a measure of lipophilicity, is 3.4. google.com

Table 2: Predicted and Related Compound Properties

| Property | Value | Note |

| Molecular Weight | 351.4 g/mol | Calculated |

| XLogP3 | 3.4 | Predicted for demethylated analogue google.com |

| Melting Point | 244°C | For a related hydrochloride salt researchgate.net |

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR) for pseudotropine benzyl ester is not readily found in scientific databases. However, predicted mass spectrometry data for the related demethylated compound, 8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate, is available and provides insight into its fragmentation patterns under mass spectrometric analysis. google.com For instance, the predicted collision cross-section (CCS) for the [M+H]⁺ ion is 179.7 Ų. google.com

Synthesis and Biosynthesis

General Synthesis

The synthesis of tropane (B1204802) esters like pseudotropine benzyl (B1604629) ester can be achieved through several general organic chemistry methods. One common approach is the esterification or transesterification of the tropane alcohol with the desired carboxylic acid or its derivative.

A general method for the synthesis of such esters involves the transesterification of a methyl ester of the acid (in this case, methyl benzilate) with the tropane alcohol (pseudotropine). This reaction is typically carried out in an organic solvent like toluene (B28343) or in a melt, using a strong base such as sodium methoxide (B1231860) as a catalyst. The reaction is driven to completion by removing the methanol (B129727) byproduct, often by distillation under reduced pressure. numberanalytics.com

Biosynthetic Pathways and Enzymatic Transformations Involving Pseudotropine Precursors

The biosynthesis of tropane alkaloids, including the pseudotropine moiety, is a complex process originating from amino acids. numberanalytics.commdpi.com

The biosynthesis of the tropane ring system commences with the amino acid L-ornithine. uomustansiriyah.edu.iqresearchgate.net Ornithine undergoes decarboxylation to form putrescine, a reaction catalyzed by ornithine decarboxylase. nih.gov Putrescine is then N-methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. mdpi.com This intermediate is subsequently deaminated by a diamine oxidase to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. mdpi.com This cation serves as a crucial intermediate, forming the five-membered ring of the tropane skeleton. uomustansiriyah.edu.iqdntb.gov.ua The remaining two carbons of the six-membered ring are derived from acetate (B1210297) via malonyl-CoA. researchgate.net

A key intermediate in the biosynthesis of tropane alkaloids is tropinone (B130398). The stereochemical outcome of the final alcohol is determined by the reduction of the ketone group of tropinone. This reduction is catalyzed by two stereospecific enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). dntb.gov.ua

TR-II specifically catalyzes the reduction of tropinone to pseudotropine (3β-tropanol), the precursor for the title compound. dntb.gov.ua This enzyme utilizes NADPH as a cofactor and belongs to the short-chain dehydrogenase/reductase (SDR) family. dntb.gov.ua The reaction mechanism involves the transfer of a hydride ion from NADPH to the carbonyl carbon of tropinone and a proton from a tyrosine residue in the active site to the carbonyl oxygen. dntb.gov.ua The stereospecificity of TR-II for the formation of the β-alcohol is dictated by the specific orientation of tropinone within the enzyme's active site, which is facilitated by an ionic interaction between the tropinone nitrogen and an acidic residue (glutamic acid) in the enzyme. uomustansiriyah.edu.iqdntb.gov.ua

While the direct enzymatic synthesis of pseudotropine benzyl ester has not been specifically detailed, the enzymatic esterification of pseudotropine (3β-tropanol) is a known biological process. A relevant and well-characterized enzyme is 3β-tigloyloxytropane synthase (TS) from Atropa belladonna. This enzyme belongs to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. [1(2024), 2(2024)]

TS catalyzes the esterification of 3β-tropanol with tigloyl-CoA to form 3β-tigloyloxytropane, a key intermediate in the biosynthesis of calystegine alkaloids. [1(2024), 2(2024)] This demonstrates the biological machinery for the esterification of the 3β-hydroxyl group of pseudotropine. The esterification with an aromatic acid like benzilic acid would likely require a different, specific acyltransferase capable of utilizing benzoyl-CoA or a related activated benzoic acid derivative. The study of cocaine biosynthesis, for example, has identified a cocaine synthase, also a BAHD acyltransferase, that esterifies methylecgonine (B8769275) with benzoyl-CoA. dntb.gov.ua

Table 3: Research Findings on 3β-Tigloyloxytropane Synthase (TS) from A. belladonna

| Finding | Details | Reference |

| Enzyme Class | BAHD (benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline (B137571) 4-O-acetyltransferase) acyltransferase | [1(2024), 2(2024)] |

| Substrates | 3β-Tropanol (pseudotropine) and tigloyl-CoA | [1(2024), 2(2024)] |

| Product | 3β-Tigloyloxytropane | [1(2024), 2(2024)] |

| Cellular Localization | Mitochondria | [1(2024), 2(2024)] |

| Biological Role | Key enzyme in the biosynthesis of calystegines | [1(2024), 2(2024)] |

| Expression | Predominantly in the roots of A. belladonna | [1(2024)] |

Preclinical Pharmacological Research on Ester Benzilique De Pseudo Tropine: Receptor Interactions and Mechanisms

Characterization of Neurotransmitter Receptor Interactions

The primary mechanism of action for many tropane (B1204802) alkaloids is their interaction with acetylcholine (B1216132) receptors. nih.govresearchgate.net Research into pseudotropine benzilate has sought to define its specific activities at both muscarinic and nicotinic subtypes of these receptors.

Pseudotropine benzilate is recognized as an antagonist of muscarinic acetylcholine receptors (mAChRs). nih.gov This means it binds to these receptors but does not activate them, thereby blocking the neurotransmitter acetylcholine (ACh) from binding and eliciting its normal physiological response. nih.gov The antagonistic effect at mAChRs is a hallmark of many tropane alkaloids and is responsible for their anticholinergic properties. researchgate.netmdpi.com This blockade of parasympathetic nervous system signals can lead to effects such as smooth muscle relaxation and reduced glandular secretions. nih.govmdpi.com

The affinity of a compound for its receptor is a critical measure of its potential potency. For compounds structurally related to pseudotropine benzilate, such as N-substituted derivatives of 4-piperidinyl benzilate, binding affinities for central muscarinic receptors have been quantified using in vitro radioligand binding assays. These studies reveal that the chemical structure of the substituent group significantly influences receptor affinity. nih.gov

| Compound | Ki (nM) |

|---|---|

| 4-Piperidinyl benzilate | 2.0 |

| N-Methyl-4-piperidinyl benzilate | 0.2 |

| N-Ethyl-4-piperidinyl benzilate | 0.2 |

| N-n-Propyl-4-piperidinyl benzilate | >200 |

| N-Isopropyl-4-piperidinyl benzilate | >200 |

| N-Benzyl-4-piperidinyl benzilate | 0.2 |

Ki (Inhibition constant): A measure of the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

While the primary action of many tropane alkaloids is at muscarinic receptors, some compounds can also interact with nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net Nicotinic agonists are drugs that mimic the action of acetylcholine at these receptors. wikipedia.org Research into pseudotropine-derived structures explores this potential interaction. However, the focus of many studies on related compounds has been on their antagonistic properties. nih.gov

The investigation into nAChR interactions is complex, as these receptors are themselves diverse, composed of different subunits in various combinations (e.g., α4β2, α6β2). nih.govfrontiersin.org Some drugs act as agonists, activating the receptor, while others can be modulators, enhancing or decreasing the effect of the primary agonist. nih.govcore.ac.uk For instance, the drug NS9283 is known to strongly potentiate (enhance the effect of) acetylcholine at (α4)3(β2)2 nAChRs but not at (α4)2(β2)3 receptors, highlighting the subtlety of drug-receptor interactions. nih.govcore.ac.uk The potential for pseudotropine-derived structures to act as either direct agonists or modulators at specific nAChR subtypes remains an area of scientific inquiry.

Comparative Pharmacological Investigations with Related Tropane Alkaloids (e.g., Atropine (B194438), Homatropine)

To better understand the unique pharmacological profile of pseudotropine benzilate, it is often compared with other tropane alkaloids like atropine and homatropine (B1218969). These compounds share a core tropane structure but have different ester groups, leading to variations in their pharmacological effects. nih.govnih.gov

Atropine and homatropine are well-characterized muscarinic antagonists. nih.gov Comparative studies analyze how differences in chemical structure translate to differences in pharmacological effect, such as potency and end-organ specificity. For example, a study comparing atropine with other anticholinergic drugs revealed that tertiary amines like atropine had a greater effect on the iris and ciliary muscle compared to quaternary amine compounds. nih.gov These differences are often attributed to factors like the ability to cross cellular membranes. nih.gov

While direct, comprehensive comparative data for pseudotropine benzilate against both atropine and homatropine is limited in publicly accessible literature, the principle of differential effects is well-established within the tropane alkaloid class. nih.govnih.gov Such comparisons typically evaluate parameters like antispasmodic potency on smooth muscle preparations or affinity for different muscarinic receptor subtypes.

Exploration of Specific Preclinical Pharmacological Actions

Beyond receptor binding studies, preclinical research investigates the observable physiological effects of pseudotropine benzilate in biological systems.

A key pharmacological action resulting from muscarinic receptor antagonism is the relaxation of smooth muscle, known as spasmolytic activity. nih.govnih.gov Anticholinergic agents counter the contractile effect of acetylcholine on smooth muscles, such as those found in the gastrointestinal tract. nih.gov

In preclinical models, this is often tested using isolated tissue preparations, like the guinea-pig ileum. nih.govnih.govnih.gov In these experiments, muscle contractions are induced by a spasmogen (e.g., acetylcholine or barium chloride), and the ability of the test compound to inhibit these contractions is measured. The potency of the spasmolytic effect is often quantified as an IC50 value, which is the concentration of the drug required to inhibit the contractile response by 50%. Research on related benzilate and benzoate (B1203000) compounds has demonstrated significant, concentration-dependent inhibition of spontaneous contractions in isolated guinea-pig ileum. nih.gov For example, certain benzoic acid derivatives have shown IC50 values in the low micromolar range, indicating potent spasmolytic activity. nih.gov

| Compound/Extract | Effect | IC50 Value |

|---|---|---|

| Dichloromethane-MeOH extract of Brickellia veronicaefolia | Inhibition of spontaneous contractions | 39.22 µg/mL |

| Quercetin | Inhibition of contractions | 7.8 µmol/L |

| Luteolin | Inhibition of contractions | 9.8 µmol/L |

| Apigenin | Inhibition of contractions | 12.5 µmol/L |

| Papaverine (Reference drug) | Inhibition of contractions | 4.23 µM |

IC50 (Half-maximal inhibitory concentration): Indicates how much of a particular drug is needed to inhibit a specific biological process by 50%. A lower value indicates greater potency.

Local Anesthetic Potential

Preclinical research has identified the potential for the benzilic acid ester of pseudotropine to be employed as a local anesthetic. google.com While detailed investigations into its specific efficacy and potency are not extensively documented in contemporary literature, its structural classification as a tropane alkaloid provides a basis for understanding its potential mechanism of action.

Tropane alkaloids as a class are known to possess a range of pharmacological activities, including local anesthetic effects. numberanalytics.comresearchgate.net The most well-known example from this class is cocaine, which has a history of use as a local anesthetic due to its ability to block nerve impulses. numberanalytics.comalfa-chemistry.com The anticholinergic action associated with tropane alkaloids can also contribute to effects such as local anesthesia. researchgate.net

The generally accepted mechanism for local anesthetics involves the blockade of voltage-gated sodium channels within the neuronal membrane. nih.govmedscape.comnih.gov Local anesthetic molecules, typically in a lipophilic, un-ionized form, diffuse across the nerve cell membrane. nih.gov Once inside the cell, they equilibrate into an ionized form, which then binds to the sodium channels from the intracellular side. nih.govnih.gov This binding action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. medscape.com By inhibiting the action potential, the transmission of pain signals from that nerve is blocked. nih.gov Given that the benzilic acid ester of pseudotropine is a tropane ester, it is hypothesized to share this mechanism of sodium channel blockade.

Quaternary derivatives of closely related compounds, such as benzoyl tropine (B42219) and benzoyl pseudotropine, have also been noted for their local anesthetic properties alongside anticholinergic effects. inhn.org This further supports the potential of the tropane skeleton, when appropriately esterified, to produce local anesthesia. The initial findings regarding the benzilic acid ester of pseudotropine indicated its potential in this area, warranting further investigation to characterize its complete profile. google.com

Table 1: Local Anesthetic Properties of Select Tropane Alkaloids

| Compound | Anesthetic Effect | Mechanism of Action |

| Cocaine | Local Anesthetic numberanalytics.comalfa-chemistry.com | Blocks sodium channels numberanalytics.commedscape.com |

| Benzoyl Tropine (Quaternary derivatives) | Local Anesthetic Properties inhn.org | Not specified, likely sodium channel blockade |

| Benzoyl Pseudotropine (Quaternary derivatives) | Local Anesthetic Properties inhn.org | Not specified, likely sodium channel blockade |

Structure Activity Relationship Sar Studies of Ester Benzilique De Pseudo Tropine and Its Analogues

Contribution of the Benzilic Acid Ester Moiety to Receptor Affinity and Efficacy

The benzilic acid ester moiety is a significant contributor to the binding affinity of pseudotropine benzilate at various receptors. The ester linkage itself is a key structural feature in many biologically active tropane (B1204802) alkaloids, including cocaine and atropine (B194438). jocpr.com The nature of the acid esterified to the tropane alcohol can dramatically alter the pharmacological profile.

In the case of pseudotropine benzilate, the two phenyl rings and the hydroxyl group of the benzilic acid portion are critical for receptor interaction. Research on related compounds, such as benztropine (B127874) analogues, indicates that the diphenylmethoxy group is essential for high-affinity binding at the dopamine (B1211576) transporter (DAT). nih.gov The large, lipophilic benzilate group likely engages in hydrophobic and van der Waals interactions within the receptor's binding pocket.

Stereochemical Influence of the Tropane Skeleton (Pseudotropine vs. Tropine (B42219) Configuration)

The stereochemistry of the 3-hydroxyl group on the tropane ring is a critical determinant of pharmacological activity. Tropine has a 3α-hydroxyl group (endo), while pseudotropine has a 3β-hydroxyl group (exo). nih.govwikipedia.org This difference in stereochemistry leads to distinct spatial arrangements of the ester group, which in turn affects how the molecule binds to its target receptor.

The pharmacological action of tropane alkaloids is known to be stereoselective. nih.gov The orientation of the ester group in pseudotropine derivatives can lead to different binding affinities and efficacies compared to their tropine counterparts. For instance, in the biosynthesis of tropane alkaloids, tropinone (B130398) is stereospecifically reduced by two different enzymes: tropinone reductase I (TR-I) to yield tropine (3α-tropanol), and tropinone reductase II (TR-II) to yield pseudotropine (3β-tropanol). nih.gov Tropine is a precursor for scopolamine (B1681570), while pseudotropine is a precursor for calystegines, indicating that nature utilizes these two isomers for different biological purposes. nih.gov

This inherent biological differentiation suggests that the receptors and enzymes in biological systems can distinguish between the two stereoisomers, which translates to differences in pharmacological activity. The spatial orientation of the bulky benzilate group in pseudotropine benzilate will differ from that in tropine benzilate, leading to potentially different interactions with amino acid residues in the receptor binding site.

Impact of Substituents on Aromatic Rings and Nitrogen Atom on Pharmacological Profile

Modifications to the aromatic rings of the benzilate moiety and the nitrogen atom of the tropane skeleton have been shown to significantly impact the pharmacological profile of these compounds.

Aromatic Ring Substitutions:

Studies on benztropine analogues have shown that substitutions on the phenyl rings of the diphenylmethoxy group can modulate binding affinity at the dopamine transporter (DAT) and histamine (B1213489) H1 receptors. nih.gov Generally, smaller substituents are well-tolerated. For instance, the introduction of fluorine atoms, as seen in 3α-[bis(4-fluorophenyl)methoxy]tropanes, can lead to potent DAT inhibitors. nih.gov The position and nature of the substituent are crucial. For H1 receptor binding, substitution on only one of the aromatic rings is often preferred. nih.gov

The following table summarizes the general effects of aromatic ring substitutions on receptor affinity based on studies of related compounds.

| Substituent | Position | Effect on Receptor Affinity | Reference |

| Small groups (e.g., Fluoro) | 4-position of phenyl rings | Can increase DAT affinity | nih.gov |

| Various small groups | Phenyl rings | Generally well-tolerated for DAT and H1 binding | nih.gov |

| Substitution on one ring vs. both | Phenyl rings | Single ring substitution may be preferred for H1 affinity | nih.gov |

Nitrogen Atom Substitutions:

The nitrogen atom of the tropane ring is a key feature for the interaction of these compounds with their biological targets. The basicity of this nitrogen and the steric bulk of its substituent can influence receptor binding and selectivity. In many tropane alkaloids, the nitrogen is methylated. jocpr.com

Modifying the N-substituent can have profound effects on pharmacological activity. For example, N-substituted benztropine analogues have been synthesized and evaluated for their binding affinities at monoamine transporters. nih.gov It has been observed that substituents at the N-position of the tropane ring are generally preferred for DAT binding. nih.gov The removal of the methyl group to form the N-nor analogue can also alter the binding profile. nih.gov

The table below illustrates the impact of N-substituents on the pharmacological profile of tropane analogues.

| N-Substituent | Effect on Pharmacological Profile | Reference |

| Methyl | Common in many active tropane alkaloids | jocpr.com |

| Nor-derivatives (H) | Can alter binding affinity and selectivity | nih.gov |

| Larger alkyl groups | Can be tolerated and may influence selectivity for DAT | nih.gov |

Computational Approaches to Conformational Analysis and Ligand-Receptor Docking for SAR Elucidation

Computational methods are powerful tools for understanding the structure-activity relationships of ligands like pseudotropine benzilate. Molecular modeling, including conformational analysis and ligand-receptor docking, provides insights into how these molecules interact with their biological targets at an atomic level. nih.gov

Conformational Analysis:

Ligand-Receptor Docking:

Molecular docking simulations can predict the preferred binding orientation of a ligand within the binding site of a receptor. nih.govnih.gov For pseudotropine benzilate, docking studies can help to identify the key amino acid residues in the receptor that interact with the benzilate moiety, the ester linkage, and the tropane nitrogen. These studies can rationalize the observed SAR data, such as why the pseudotropine isomer might be more or less active than the tropine isomer, or how different substituents on the aromatic rings affect binding affinity.

For example, molecular models of benztropine analogues at the DAT and histamine H1 receptor have provided insights into the structural requirements for binding and selectivity. nih.gov Such models can reveal that certain bulky substituents may cause steric clashes within the binding pocket, leading to reduced affinity. Conversely, they can identify opportunities for adding substituents that can form favorable interactions, thus improving potency. These computational approaches are invaluable for the rational design of new, more potent, and selective analogues. nih.govnih.gov

Future Directions and Emerging Research Themes for Ester Benzilique De Pseudo Tropine

Biotechnological Production and Sustainable Sourcing of Pseudotropine-Derived Esters

The traditional reliance on plant extraction for pseudotropine, a precursor to its benzilate ester, presents challenges related to yield, purity, and sustainability. nih.gov As a result, significant research efforts are now focused on developing biotechnological production platforms. Advances in synthetic biology have enabled the reconstruction of biosynthetic pathways in microbial hosts, offering a promising alternative to conventional methods. nih.govacs.org

Researchers have successfully engineered Saccharomyces cerevisiae (yeast) to produce tropine (B42219) and pseudotropine de novo from simple feedstocks. nih.govacs.org This was achieved by characterizing and assembling the necessary enzymes from plants like Anisodus acutangulus to convert N-methylpyrrolinium into the desired tropane (B1204802) alkaloids. nih.govacs.org Initial studies have reported titers of 0.13 mg/L for tropine and 0.08 mg/L for pseudotropine in shake-flask cultures, establishing a foundational platform for further optimization. nih.govacs.org Subsequent research has focused on optimizing this platform by addressing pathway bottlenecks and improving precursor availability, achieving significantly higher titers. nih.gov

The next step in creating a fully biotechnological route to pseudotropine esters involves identifying and incorporating the enzymes responsible for the final esterification step. While the enzymes for esterifying the isomer tropine have been identified, those specific to pseudotropine (3β-tropanol) have been more elusive. researchgate.net A recent breakthrough was the discovery of 3β-tigloyloxytropane synthase (TS), a BAHD acyltransferase from Atropa belladonna, which catalyzes the esterification of 3β-tropanol. researchgate.net Integrating such acyltransferases into the engineered yeast strains could lead to a complete microbial synthesis of various pseudotropine esters.

These biotechnological approaches align with broader goals of sustainable sourcing. solvay.com By shifting production from agricultural land to bioreactors, this strategy can mitigate the environmental impact associated with plant cultivation and extraction, ensuring a stable and ecologically responsible supply chain. nih.govacs.orgsolvay.com

Elucidation of Undiscovered Enzymes in Complex Pseudotropine-Dependent Biosynthetic Pathways

The biosynthesis of tropane alkaloids is a complex network of enzymatic reactions, many of which are still being uncovered. researchgate.netnih.gov Pseudotropine serves as a key branch-point metabolite, leading to a diverse array of modified alkaloids beyond the classic hyoscyamine (B1674123) or scopolamine (B1681570) pathways. researchgate.netresearchgate.net Understanding this network requires the continued discovery and characterization of novel enzymes.

The initial bifurcation in the pathway is controlled by two stereospecific tropinone (B130398) reductases (TRs): TR-I produces tropine, while TR-II produces pseudotropine. researchgate.net From pseudotropine, the pathway branches into the production of various modified tropane alkaloids. researchgate.netnih.gov Metabolomics-guided discovery has been a powerful tool in this area, leading to the identification of previously unknown enzymes in Atropa belladonna. nih.gov

Recent research has successfully characterized two cytochrome P450 enzymes that play crucial roles in modifying the pseudotropine core: nih.gov

AbP450-5021 : An N-demethylase/ring-hydroxylase that catalyzes the N-demethylation of acyl pseudotropines to form acyl norpseudotropines. researchgate.netnih.gov

AbP450-116623 : A ring-hydroxylase that converts N-demethylated intermediates into acyl hydroxynorpseudotropines. researchgate.netnih.gov

These discoveries reveal a previously unexplored sub-network of alkaloids derived from pseudotropine. nih.gov The microbial platforms developed for producing tropane alkaloids can also serve as powerful tools for discovering new enzymes by providing a clean genetic background to test candidate genes. nih.gov

Table 1: Key Enzymes in Pseudotropine-Dependent Biosynthetic Pathways

Exploration of Novel Receptor Targets Beyond Established Cholinergic Systems

The pharmacological activity of many tropane alkaloids is rooted in their interaction with muscarinic acetylcholine (B1216132) receptors. Pseudotropine benzilate is noted for its potent spasmolytic (antispasmodic) effects, which are significantly greater than those of atropine (B194438). google.com This action is attributed to interference with nervous transmission in the intestinal vagal plexus. ncats.io While this points to a cholinergic mechanism, the difference in potency compared to atropine suggests potential selectivity for specific receptor subtypes or interaction with other signaling systems. google.com

Future research is aimed at exploring receptor targets beyond the well-established cholinergic system. The observation that related compounds like tropenziline (B10859459) can enhance the vasoconstrictor effects of adrenaline suggests a possible modulation of the adrenergic system. ncats.io Furthermore, pseudotropine itself has been used as a scaffold in the preparation of novel nicotinic receptor agonists, indicating the versatility of the tropane core in targeting different receptor classes. selleckchem.com

Modern drug discovery approaches, such as screening against the "receptorome" (the full complement of receptors in the proteome), could unveil entirely new targets for pseudotropine esters. nih.gov Families of receptors like the Transient Receptor Potential (TRP) channels, which are emerging as important targets for pain and inflammation, represent a promising area for investigation. nih.gov Systematic screening of pseudotropine benzilate and its analogues against broad panels of receptors could identify novel activities and open up new therapeutic avenues. nih.gov

Development of Advanced Synthetic Strategies for Complex Pseudotropine Conjugates

The chemical synthesis of pseudotropine benzilate has been established for decades, with early methods outlined in patent literature. google.com These foundational strategies provide a basis for more advanced synthetic approaches aimed at creating complex conjugates with novel properties.

Table 2: Early Synthetic Strategies for Pseudotropine Benzilate

Future work in this area involves leveraging modern synthetic methodologies to create diverse libraries of pseudotropine conjugates. By using the pseudotropine core as a scaffold, chemists can attach various functional groups, polymers, or targeting moieties to modulate the compound's properties. The development of microbial platforms for pseudotropine production can provide a steady supply of the starting material for these synthetic endeavors. nih.gov Chemoenzymatic strategies, which combine the precision of enzymatic catalysis with the flexibility of chemical synthesis, could be employed to create complex, stereospecific derivatives that are difficult to produce through purely chemical means. researchgate.net

Q & A

Basic: What are the recommended methodologies for synthesizing ester benzilique de pseudo-tropine, and how can purity be validated?

Methodological Answer:

Synthesis typically involves esterification of pseudo-tropine with benzilic acid derivatives under controlled conditions. A common approach employs acid-catalyzed reactions (e.g., using sulfuric acid) in anhydrous solvents like acetone or ethanol, as described in classical organic synthesis protocols . To ensure purity:

- Characterization : Use NMR (¹H and ¹³C) to confirm ester bond formation and absence of unreacted precursors. Compare spectral data with historical references (e.g., Willstätter’s work on pseudo-tropine derivatives) .

- Chromatography : Employ HPLC or TLC with a polar stationary phase to isolate byproducts. Quantify purity via integration of chromatographic peaks .

- Elemental Analysis : Validate molecular composition through combustion analysis, ensuring alignment with theoretical values .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound across studies?

Methodological Answer:

Contradictions in toxicity or efficacy data often stem from variability in experimental design or sample preparation. To address this:

- Systematic Review : Conduct a meta-analysis of existing studies, focusing on variables such as dosage, administration routes, and animal models. Prioritize studies adhering to standardized protocols (e.g., IUPAC guidelines for pharmacological testing) .

- Reproducibility Checks : Replicate key experiments under controlled conditions, documenting solvent purity, temperature, and reaction times. Cross-validate results using orthogonal assays (e.g., in vitro receptor binding vs. in vivo behavioral tests) .

- Statistical Reconciliation : Apply ANOVA or Bayesian models to assess whether observed differences are statistically significant or attributable to random error .

Basic: What analytical techniques are critical for identifying degradation products of this compound?

Methodological Answer:

Degradation studies require a combination of separation and spectral techniques:

- Accelerated Stability Testing : Expose the compound to heat, light, and humidity, then analyze via LC-MS to detect breakdown products .

- Mass Spectrometry : Use high-resolution MS (HRMS) to identify fragments and propose degradation pathways (e.g., hydrolysis of the ester bond under acidic conditions) .

- Kinetic Modeling : Apply first-order kinetics to predict shelf-life, using Arrhenius plots to extrapolate degradation rates at standard storage temperatures .

Advanced: How can computational modeling optimize the synthetic pathway for this compound?

Methodological Answer:

Computational approaches reduce trial-and-error in synthesis:

- DFT Calculations : Model reaction intermediates and transition states to identify energy barriers in esterification. Compare pathways (e.g., acid-catalyzed vs. enzymatic) for thermodynamic feasibility .

- Machine Learning : Train models on historical reaction data (e.g., yields, solvents, catalysts) to predict optimal conditions. Variables like solvent polarity and catalyst loading can be algorithmically optimized .

- Solvent Screening : Use COSMO-RS simulations to rank solvents by their ability to stabilize intermediates, minimizing side reactions .

Basic: How should researchers design experiments to study the stereochemical properties of this compound?

Methodological Answer:

Stereochemical analysis requires chiral resolution and spectroscopic validation:

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., cellulose derivatives). Calibrate with racemic standards .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra with known pseudo-tropine derivatives .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, ensuring alignment with computational predictions .

Advanced: What strategies mitigate biases in literature reviews on this compound’s pharmacological mechanisms?

Methodological Answer:

To ensure unbiased synthesis of existing knowledge:

- PRISMA Framework : Follow systematic review protocols to screen studies, excluding low-quality data (e.g., unreplicated findings, small sample sizes) .

- Blind Data Extraction : Use independent reviewers to extract and cross-verify data from primary sources, minimizing confirmation bias .

- Contradiction Mapping : Tabulate conflicting results (e.g., receptor affinity vs. in vivo efficacy) and propose hypotheses (e.g., metabolite interference) for further testing .

Basic: How can researchers ensure ethical compliance when citing unpublished data on this compound?

Methodological Answer:

Ethical citation practices include:

- Permissions : Obtain written consent from data originators before citing unpublished work, adhering to institutional review board (IRB) guidelines .

- Attribution : Clearly label unpublished data in references as “personal communication” or “unpublished results,” avoiding claims of originality .

- Transparency : Disclose limitations of unpublished data (e.g., lack of peer review) in the discussion section .

Advanced: What interdisciplinary approaches enhance mechanistic studies of this compound’s biological activity?

Methodological Answer:

Integrate techniques from chemistry, biology, and data science:

- Metabolomics : Profile cellular metabolites post-treatment via LC-MS to identify downstream targets (e.g., neurotransmitter pathways) .

- CRISPR Screening : Use gene-edited cell lines to pinpoint receptors or enzymes critical for the compound’s activity .

- Network Pharmacology : Build interaction maps linking the compound to proteins, diseases, and pathways using databases like STRING or KEGG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.